Asperlicin
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Overview
Description
Asperlicin is a mycotoxin derived from the fungus Aspergillus alliaceus. It is known for its role as a selective antagonist for the cholecystokinin receptor CCK A. This compound has been used as a lead compound for the development of several novel cholecystokinin receptor antagonists with potential clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asperlicin involves several steps. One notable method includes the reaction of aryl iodide with vinyl iodide. This process requires specific reaction conditions, including the use of a palladium catalyst and a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves fermentation using the fungus Aspergillus alliaceus. The initial production yield was between 15 and 30 milligrams per liter. through the selection of natural variants, optimization of media, and rational mutant selection, the production yield has been increased to over 900 milligrams per liter .
Chemical Reactions Analysis
Types of Reactions
Asperlicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Asperlicin has several scientific research applications:
Chemistry: this compound serves as a model compound for studying cholecystokinin receptor antagonists.
Biology: It is used to investigate the role of cholecystokinin in various biological processes.
Medicine: this compound and its analogs have potential therapeutic applications in treating conditions related to cholecystokinin receptor activity.
Industry: This compound is used in the development of novel pharmaceuticals targeting cholecystokinin receptors
Mechanism of Action
Asperlicin exerts its effects by acting as a selective antagonist for the cholecystokinin receptor CCK A. It binds to the receptor and inhibits the action of cholecystokinin, a peptide hormone involved in various physiological processes such as digestion and appetite regulation. This inhibition can lead to potential therapeutic effects in conditions where cholecystokinin activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
Asperlicin B: A derivative of this compound with similar cholecystokinin receptor antagonist activity.
This compound C: Another derivative with modifications in the benzodiazepineone moiety.
This compound D: A derivative with changes in the indole moiety.
This compound E: A derivative with additional hydroxy groups
Uniqueness
This compound is unique due to its potent and selective antagonism of the cholecystokinin receptor CCK A. Its structure allows for specific interactions with the receptor, making it a valuable lead compound for developing new cholecystokinin receptor antagonists .
Properties
CAS No. |
93413-04-8 |
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Molecular Formula |
C31H29N5O4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
InChI Key |
MGMRIOLWEROPJY-FPACPZPDSA-N |
SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Canonical SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Synonyms |
(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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